3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate
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Overview
Description
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate is an organic compound with the molecular formula C21H14F2O4 and a molecular weight of 368.34 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of fluorine atoms and benzoyl groups, which contribute to its unique chemical properties.
Preparation Methods
The preparation of 3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate involves several synthetic routes. One common method includes the esterification of 3-hydroxy-5-methylphenyl 2-fluorobenzoate with 2-fluorobenzoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The benzoyl groups can interact with hydrophobic pockets in proteins, further stabilizing the compound-target complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(2-Fluorobenzoyl)oxy]-5-methylphenyl 2-fluorobenzoate can be compared with other similar compounds such as:
3-[(2-Fluorobenzoyl)oxy]-2-methylphenyl 2-fluorobenzoate: This compound has a similar structure but with a methyl group at a different position, which can affect its chemical properties and reactivity.
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: This compound contains a methoxy group instead of a methyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H14F2O4 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[3-(2-fluorobenzoyl)oxy-5-methylphenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C21H14F2O4/c1-13-10-14(26-20(24)16-6-2-4-8-18(16)22)12-15(11-13)27-21(25)17-7-3-5-9-19(17)23/h2-12H,1H3 |
InChI Key |
DKKCIXJXAKYNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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